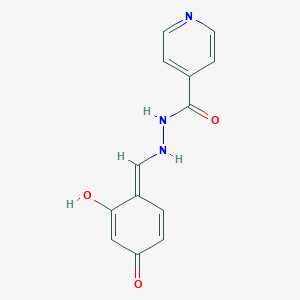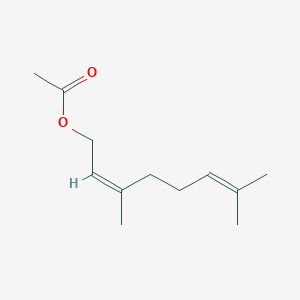
香叶基乙酸酯
描述
Neryl acetate is a terpenoid compound found in various citrus oils. It is the acetate ester of nerol, an isomer of the more common fragrance compound geranyl acetate. Neryl acetate is known for its pleasant floral and fruity aroma, making it a valuable component in the flavors and perfumery industries .
科学研究应用
作用机制
Target of Action
Neryl acetate, a terpenoid found in citrus oils , primarily targets the skin barrier . It increases the expression of genes that are part of the differentiation complex, including involucrin, small proline-rich proteins, late cornified envelope, and the S100 protein family .
Mode of Action
Neryl acetate interacts with its targets by modulating gene expression. It has been shown to upregulate the expression of involucrin (IVL), a protein involved in the formation of the cornified envelope (CE), at both the gene and protein levels . This interaction results in changes to the skin barrier, enhancing its formation and function .
Biochemical Pathways
The action of neryl acetate affects several biochemical pathways related to skin barrier formation and function. These include epidermal differentiation, skin barrier formation, and ceramide synthesis . By modulating these pathways, neryl acetate contributes to the maintenance and enhancement of the skin barrier.
Result of Action
The action of neryl acetate results in increased expression of genes involved in skin barrier formation and function . This leads to an upregulation of involucrin at both the gene and protein levels, and an increase in total lipids and ceramides after 5 days of treatment . These molecular and cellular effects contribute to the enhancement of the skin barrier.
Action Environment
The action of neryl acetate can be influenced by environmental factors. For instance, it should be avoided to release it to the environment due to its potential impact on aquatic environments . Moreover, the compound’s efficacy and stability could be affected by factors such as temperature, pH, and the presence of other substances.
生化分析
Biochemical Properties
Neryl acetate plays a crucial role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, that are part of the differentiation complex, such as involucrin, small proline-rich proteins, late cornified envelope, and the S100 protein family . The nature of these interactions contributes to the biological activities of Neryl acetate .
Cellular Effects
Neryl acetate has profound effects on various types of cells and cellular processes. It influences cell function by increasing the expression of genes that are part of the differentiation complex . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Neryl acetate exerts its effects through binding interactions with biomolecules, enzyme activation, and changes in gene expression . It mediates a large part of Corsican Helichrysum italicum essential oil activity on skin barrier formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Neryl acetate change over time. It has been tested on skin explant models for 24 hours and 5 days, revealing its stability and long-term effects on cellular function . After 5 days of treatment, total lipids and ceramides were also increased .
Metabolic Pathways
Neryl acetate is involved in metabolic pathways that contribute to epidermal differentiation, skin barrier formation, and ceramide synthesis . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Neryl acetate can be synthesized through the transesterification of nerol with vinyl acetate using a lipase-catalyzed reaction. The optimal conditions for this reaction include a temperature of 40°C, an enzyme concentration of 12 mg/mL, and a stirring speed of 200 r/min. The reaction follows a ping-pong double-double mechanism with product inhibition .
Industrial Production Methods: Industrial production of neryl acetate often involves the esterification of nerol with acetic acid or acetic anhydride. The reaction is typically carried out under mild conditions to prevent decomposition or side reactions. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency .
化学反应分析
Types of Reactions: Neryl acetate undergoes various chemical reactions, including:
Oxidation: Neryl acetate can be oxidized to form neryl oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of neryl acetate can yield nerol, the parent alcohol, using reducing agents like lithium aluminum hydride.
Substitution: Neryl acetate can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Neryl oxide.
Reduction: Nerol.
Substitution: Depending on the nucleophile, products can include neryl amine, neryl thiol, and neryl alcohol derivatives.
相似化合物的比较
Geranyl acetate: Another terpenoid ester with a similar structure but different aroma profile.
Linalyl acetate: A terpenoid ester found in lavender oil, known for its floral aroma.
Citronellyl acetate: A terpenoid ester with a citrus-like aroma, commonly used in perfumery.
Neryl acetate stands out due to its specific biological activities and its unique contribution to the aroma profiles of essential oils.
属性
IUPAC Name |
[(2Z)-3,7-dimethylocta-2,6-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQPQRQIQDZMP-FLIBITNWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\COC(=O)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2047068 | |
| Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/sweet, floral odour | |
| Record name | Neryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Neryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.905-0.914 | |
| Record name | Neryl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/287/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
141-12-8 | |
| Record name | Neryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nerol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neryl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-acetate, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-3,7-Dimethyl-2,6-octadien-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2047068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neryl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OF82IJU18H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


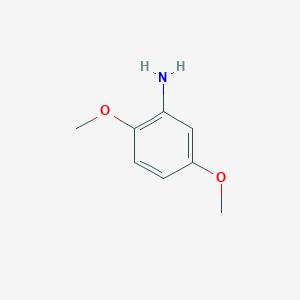
![Methyl 2-[[(4-methoxyphenyl)methylene]amino]benzoate](/img/structure/B86299.png)
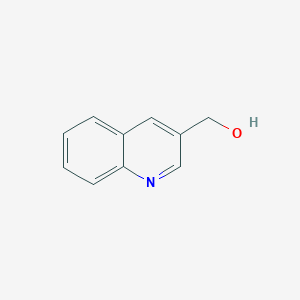
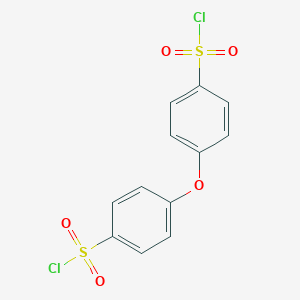
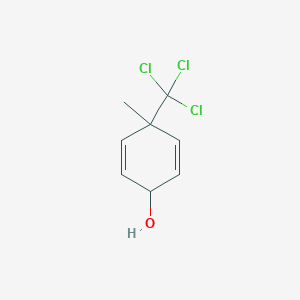
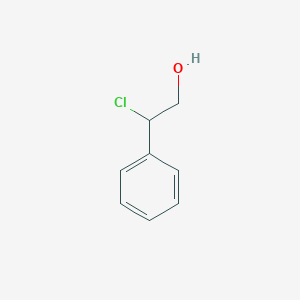
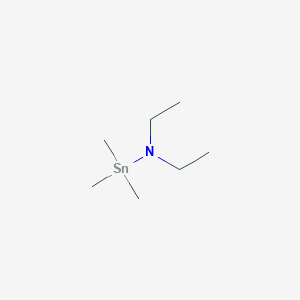
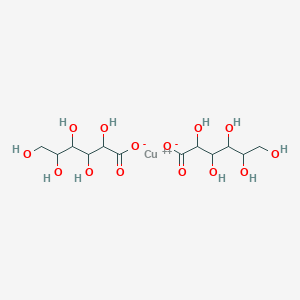
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
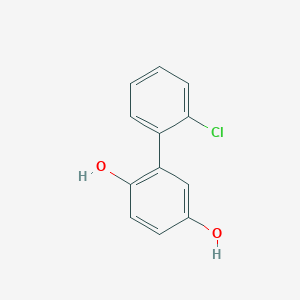
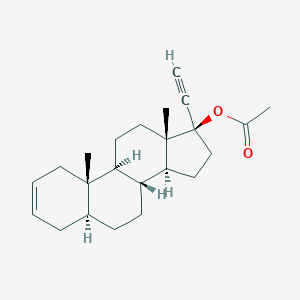
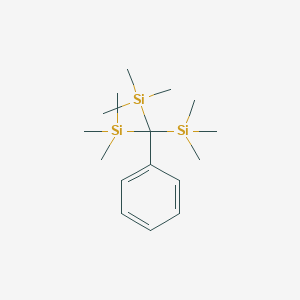
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)
